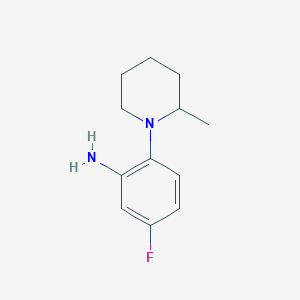

5-Fluoro-2-(2-methyl-1-piperidinyl)aniline

Description

Contextualization of Fluorinated Aniline (B41778) and Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

In the landscape of modern chemistry, particularly in the realms of medicinal and organic chemistry, certain structural units, or scaffolds, are recognized for their frequent appearance in biologically active compounds and their utility in synthesis. Both fluorinated anilines and piperidine derivatives are prominent examples of such privileged scaffolds.

Fluorinated Aniline Scaffolds: The strategic incorporation of fluorine atoms into organic molecules is a well-established and powerful tool in drug design. nbinno.comnih.gov The introduction of fluorine can profoundly alter a molecule's physicochemical and biological properties. nih.govmdpi.com Fluorine's high electronegativity and small steric footprint can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. nbinno.comnih.gov These modifications can result in drug candidates with greater potency, better bioavailability, and reduced off-target effects. nbinno.com Fluorinated anilines, such as 4-fluoroaniline, serve as versatile intermediates for introducing these beneficial properties into a wide range of active pharmaceutical ingredients (APIs), agrochemicals, and dyes. wikipedia.orgnbinno.com

Piperidine Scaffolds: The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in natural products, alkaloids, and synthetic pharmaceuticals. ijnrd.orgnih.govwikipedia.org It is estimated that heterocyclic moieties are present in approximately 85% of all bioactive compounds. mdpi.com The versatility of the piperidine scaffold stems from its conformational flexibility, typically adopting a stable chair conformation, and its basic nitrogen atom, which can be crucial for molecular interactions. wikipedia.org This scaffold is a core component in drugs spanning numerous therapeutic classes, including analgesics, antipsychotics, and antihistamines. ijnrd.org Furthermore, the piperidine ring is a foundational building block in organic synthesis, with numerous methods developed for its stereoselective functionalization to create diverse and complex molecular architectures. nih.govacs.orgacs.org

The combination of these two scaffolds in a single molecule, as seen in 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline, provides a synthetic platform that leverages the advantageous properties of both fluorine substitution and the piperidine heterocycle.

Significance of this compound as a Target Compound for Advanced Chemical Research

The specific significance of this compound in advanced research lies in its potential as a specialized building block for the synthesis of novel, high-value compounds. While detailed academic studies focusing exclusively on this compound are not widely published, its structural components suggest its value in drug discovery and materials science.

The molecule can be deconstructed into three key functional components that each contribute to its potential applications:

The Aniline Group: The primary amine (-NH2) on the benzene (B151609) ring is a versatile chemical handle for a wide array of chemical transformations, including amide bond formation, diazotization, and N-alkylation, allowing it to be integrated into larger molecular frameworks.

The 2-Methylpiperidine (B94953) Moiety: The presence of a piperidine ring ortho to the aniline group introduces a bulky, sterically hindered, and basic heterocyclic system. The methyl group at the 2-position of the piperidine ring introduces a chiral center (unless a racemic mixture is used), which is of paramount importance in the synthesis of stereospecific drugs. The substitution pattern on the piperidine ring can significantly impact the analgesic potency and pharmacological profile of resulting compounds, as seen in derivatives of fentanyl. nih.gov

This unique combination of features makes this compound a valuable precursor for creating libraries of complex molecules to be screened for biological activity. Its structure is particularly relevant for synthesizing compounds targeting the central nervous system (CNS), where the lipophilicity imparted by the fluorine and the basic nitrogen of the piperidine can facilitate crossing the blood-brain barrier.

Below is a table summarizing the key properties of this chemical intermediate, based on available data from chemical suppliers.

| Property | Data |

| IUPAC Name | 5-Fluoro-2-(2-methylpiperidin-1-yl)aniline |

| CAS Number | Not Assigned |

| Molecular Formula | C12H17FN2 |

| Molecular Weight | 208.28 g/mol (calculated) |

| Purity | Typically ≥95% alchempharmtech.com |

| Physical Form | Solid (inferred from similar compounds) |

Note: Data is compiled from publicly available chemical catalogs. Some physical properties are not extensively documented in peer-reviewed literature.

Overview of Current Research Trajectories and Gaps for this compound

The current research landscape for this compound is characterized by its availability as a commercial building block rather than as a subject of dedicated academic investigation. This points to a significant gap in the scientific literature regarding its fundamental chemistry and applications.

Potential Research Trajectories:

Development of Novel Synthetic Methodologies: A primary research avenue would be the development and optimization of efficient, scalable, and stereoselective synthetic routes to produce this compound.

Exploratory Synthesis of Bioactive Molecules: The compound serves as an ideal starting point for synthesizing novel derivatives for pharmacological screening. Based on its structural motifs, potential targets could include:

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature fluorinated heterocyclic structures. mdpi.com

CNS-Active Agents: The scaffold is suitable for developing new analgesics, antipsychotics, or agents targeting neurodegenerative diseases.

Antimicrobial or Antiviral Agents: The combination of fluorine and piperazine (B1678402) (a related heterocycle) has proven effective in antimicrobial drugs, suggesting a potential trajectory for piperidine-containing compounds as well. nih.gov

Identified Research Gaps:

Lack of Public Data: There is a notable absence of published, peer-reviewed data on the compound's detailed physicochemical properties, such as its melting point, boiling point, solubility, and spectral characterization (NMR, IR, MS).

Unexplored Reactivity: The chemical reactivity of the aniline amine, particularly in the context of the sterically demanding ortho-substituted 2-methylpiperidine group, has not been systematically studied.

No Biological Profiling: To date, there are no public reports on the biological activity or cytotoxicity of this compound itself. Its potential as a pharmacophore or a bioactive molecule in its own right remains unknown.

Stereochemical Impact: For the chiral versions of the compound, the influence of the (R) vs. (S) stereochemistry of the 2-methylpiperidine ring on the properties and activities of its derivatives is an unexplored area of research.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYNPHQIJBOKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Fluoro 2 2 Methyl 1 Piperidinyl Aniline

Electrophilic and Nucleophilic Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary determinant of its reactivity, particularly in aromatic substitution reactions. The amino group is a potent activating group, while the piperidinyl and fluoro substituents also exert significant electronic and steric influences.

The amino group (-NH₂) is a strong ortho-, para-director in electrophilic aromatic substitution (EAS) reactions due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, thereby stabilizing the arenium ion intermediate. byjus.commasterorganicchemistry.com The piperidinyl group, being an N-alkyl substituent, is also an activating and ortho-, para-directing group. Conversely, the fluorine atom is a deactivating group via the inductive effect but is also ortho-, para-directing due to resonance.

In 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline, the positions ortho and para to the strongly activating amino group are C3, C5, and the position para is occupied by the piperidinyl group. The position para to the piperidinyl group is occupied by the amino group. The fluorine atom is at C5. Therefore, electrophilic attack is most likely to occur at the positions activated by both the amino and piperidinyl groups and not sterically hindered.

Considering the directing effects, the potential sites for electrophilic attack are C4 and C6. The C6 position is ortho to the amino group and meta to the fluorine, while the C4 position is para to the amino group and ortho to the fluorine. Steric hindrance from the bulky 2-methyl-1-piperidinyl group at C2 might disfavor substitution at the adjacent C3 position. Halogenation reactions of pyridines have shown that regioselectivity can be influenced by the nature of the halogenating agent and reaction conditions. nih.govchemrxiv.orgchemrxiv.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Predicted Major Product(s) | Rationale |

| Halogenation | 4-Halo-5-fluoro-2-(2-methyl-1-piperidinyl)aniline | The amino group directs ortho and para. The para position (C4) is sterically accessible and electronically activated. |

| Nitration | 4-Nitro-5-fluoro-2-(2-methyl-1-piperidinyl)aniline | Similar to halogenation, the para position is favored. However, strong acidic conditions can protonate the amino group, leading to meta-directing effects and potential side products. byjus.com |

| Sulfonation | 4-Amino-2-fluoro-5-(2-methyl-1-piperidinyl)benzenesulfonic acid | Sulfonation is often reversible and can be influenced by thermodynamic control, potentially favoring the sterically less hindered para position. byjus.com |

| Friedel-Crafts Acylation/Alkylation | Generally not feasible | The amino group complexes with the Lewis acid catalyst, deactivating the ring towards Friedel-Crafts reactions. byjus.com |

Note: This table is based on established principles of electrophilic aromatic substitution and not on specific experimental data for the title compound.

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Oxidation of N-arylpiperidines can lead to the formation of various products, including quinones and polymeric materials. Photocatalytic oxidation of saturated N-heterocycles has been shown to lead to α- or β-functionalization. ucalgary.ca The oxidation of N-acyl-pyrrolidines and -piperidines with iron(II)-hydrogen peroxide has been reported to yield the corresponding lactams. acs.org

Potential oxidation products of this compound could include the corresponding nitroso, nitro, or even polymeric species. The presence of the electron-donating amino and piperidinyl groups makes the aromatic ring electron-rich and thus more susceptible to oxidation.

Reactivity and Derivatization of the Piperidine (B6355638) Ring System

The piperidine ring in the title compound is a tertiary amine, which influences its reactivity.

The nitrogen atom of the piperidine ring in this compound is tertiary, meaning it already has three single bonds to carbon atoms and no N-H bond. Consequently, it cannot undergo direct N-alkylation or N-acylation reactions under standard conditions. ucalgary.cajst.go.jpresearchgate.netgoogle.comtandfonline.comderpharmachemica.comreddit.com These reactions are characteristic of primary and secondary amines. ucalgary.cajst.go.jpresearchgate.netgoogle.comtandfonline.comderpharmachemica.comreddit.com

The amino group on the aniline ring, being a primary amine, is the site for N-alkylation and N-acylation. For instance, acylation with an acid chloride would be expected to readily form the corresponding amide at the amino group. tandfonline.comderpharmachemica.comtandfonline.comresearchgate.net

The methyl group at the C2 position of the piperidine ring is generally unreactive. However, under specific conditions, such as radical-mediated reactions, functionalization could be initiated. For example, C-H functionalization of piperidines has been achieved using rhodium-catalyzed carbene insertions, allowing for the introduction of substituents at various positions on the ring. nih.govresearchgate.net While specific studies on the methyl group of the title compound are not available, it is conceivable that radical abstraction of a hydrogen atom from the methyl group could lead to further derivatization.

Table 2: Potential Derivatization Reactions of the Aniline and Piperidine Moieties

| Reaction Type | Reagent/Conditions | Expected Product | Moiety Involved |

| N-Acylation | Acetyl chloride, base | N-(5-Fluoro-2-(2-methyl-1-piperidinyl)phenyl)acetamide | Aniline -NH₂ |

| N-Alkylation | Methyl iodide, base | N-Methyl-5-fluoro-2-(2-methyl-1-piperidinyl)aniline | Aniline -NH₂ |

| Methyl Group Functionalization | Radical initiator, e.g., AIBN, with a suitable reagent | 5-Fluoro-2-(2-(bromomethyl)-1-piperidinyl)aniline (hypothetical) | Piperidine -CH₃ |

Note: This table presents hypothetical reactions based on general chemical principles, as direct experimental data for the title compound is limited.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with an amino group ortho to a piperidinyl substituent, presents possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, treatment with a suitable one-carbon synthon could lead to the formation of a quinazoline (B50416) ring system. The synthesis of quinazolines from 2-aminobenzylamines or related structures has been reported. nih.govnih.govmdpi.comresearchgate.netrsc.org

One potential intramolecular cyclization could involve the reaction of the aniline nitrogen with a functionalized side chain that could be introduced on the piperidine ring. For example, if the methyl group on the piperidine were to be oxidized to a carboxylic acid, subsequent amide formation with the aniline nitrogen followed by cyclization could lead to complex heterocyclic structures. The synthesis of piperidine derivatives with a quinazoline ring system has been explored for potential antihypertensive agents. nih.gov

Development of Novel Reagents and Catalysts Derived from this compound

The utilization of "this compound" as a foundational scaffold for the development of novel reagents and catalysts is an area of specialized chemical research. The unique electronic and steric properties imparted by the fluorine atom and the 2-methyl-1-piperidinyl group make it an attractive starting material for creating sophisticated molecules with potential applications in catalysis and organic synthesis. Research in this domain focuses on leveraging the inherent reactivity of the aniline moiety to construct more complex structures that can act as ligands for metal catalysts or as organocatalysts themselves.

The primary amino group of this compound serves as a key functional handle for a variety of chemical transformations. These transformations are designed to introduce new functionalities that can coordinate with metal centers or participate directly in catalytic cycles. The development of such novel reagents and catalysts is a meticulous process that involves synthesis, purification, and comprehensive characterization to ascertain the structure and purity of the newly formed compounds. Subsequently, the catalytic activity and efficacy of these derivatives are evaluated in various chemical reactions.

While specific, detailed research findings on the development of novel reagents and catalysts derived exclusively from this compound are not extensively documented in publicly available literature, the principles of such developments can be inferred from studies on structurally similar aniline derivatives. The general strategies would involve reactions such as diazotization followed by substitution, condensation reactions to form Schiff bases, or acylation to introduce coordinating groups. These modifications aim to create bidentate or polydentate ligands capable of forming stable and catalytically active complexes with transition metals.

The following table outlines potential research directions and hypothetical examples of reagents and catalysts that could be derived from this compound, based on established chemical principles for analogous compounds.

| Derivative Class | Synthetic Approach | Potential Application | Hypothetical Catalyst/Reagent Example |

| Schiff Base Ligands | Condensation with aldehydes or ketones | Asymmetric catalysis, metal ion sensing | (E)-N-(2-(5-Fluoro-2-(2-methyl-1-piperidinyl)phenyl)imino)methyl)phenol |

| Phosphine (B1218219) Ligands | Reaction with chlorophosphines | Cross-coupling reactions (e.g., Suzuki, Heck) | (5-Fluoro-2-(2-methyl-1-piperidinyl)phenyl)diphenylphosphine |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving cyclization | Organocatalysis, transition metal catalysis | 1-(5-Fluoro-2-(2-methyl-1-piperidinyl)phenyl)-3-mesityl-1H-imidazol-3-ium chloride |

| Amide/Urea (B33335) Derivatives | Acylation or reaction with isocyanates | Hydrogen bond donors in organocatalysis | 1-(5-Fluoro-2-(2-methyl-1-piperidinyl)phenyl)-3-phenylurea |

Further empirical research, including detailed synthetic procedures, spectroscopic characterization (NMR, IR, Mass Spectrometry), and catalytic performance studies, is necessary to fully realize the potential of this compound in the creation of novel reagents and catalysts. The exploration of its derivatives remains a promising frontier for advancements in synthetic chemistry.

Spectroscopic and Analytical Characterization of 5 Fluoro 2 2 Methyl 1 Piperidinyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of different nuclei such as ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework, including connectivity and spatial arrangement, can be constructed.

Proton NMR (¹H NMR) provides valuable information about the chemical environment of hydrogen atoms within a molecule. For 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the fluoroaniline (B8554772) ring and the aliphatic protons of the 2-methylpiperidine (B94953) substituent.

The aromatic region would likely display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. Based on data from similar structures like 5-fluoro-2-methylaniline (B146954), the aromatic protons are expected to resonate in the range of δ 6.0-7.0 ppm. asianpubs.orgchemicalbook.com The proton ortho to the amino group and meta to the fluorine (H-6) would likely appear as a doublet of doublets. The proton ortho to the fluorine atom (H-4) would also be a doublet of doublets, and the proton meta to the amino group and ortho to the piperidinyl group (H-3) would likely be a triplet or a more complex multiplet.

The piperidine (B6355638) ring protons would show signals in the aliphatic region (δ 1.0-4.0 ppm). The proton on the carbon bearing the methyl group (C-2' methine proton) would be a multiplet, shifted downfield due to the influence of the adjacent nitrogen atom. The methyl group protons would appear as a doublet in the upfield region. The remaining methylene (B1212753) protons of the piperidine ring would present as complex multiplets. The coupling constants (J-values) between adjacent protons provide critical information about the dihedral angles and thus the conformation of the piperidine ring. nih.gov Typical vicinal coupling constants in a piperidine ring are in the range of 2-13 Hz, depending on the axial or equatorial orientation of the protons. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H-3 | 6.2 - 6.5 | dd | J(H-3, H-4) ≈ 8-9, J(H-3, F-5) ≈ 4-5 |

| Aromatic H-4 | 6.3 - 6.6 | ddd | J(H-4, H-3) ≈ 8-9, J(H-4, H-6) ≈ 2-3, J(H-4, F-5) ≈ 8-10 |

| Aromatic H-6 | 6.8 - 7.1 | dd | J(H-6, H-4) ≈ 2-3, J(H-6, F-5) ≈ 2-3 |

| NH₂ | 3.5 - 4.5 | br s | - |

| Piperidinyl H-2' | 2.8 - 3.2 | m | - |

| Piperidinyl CH₃ | 1.0 - 1.3 | d | J ≈ 6-7 |

| Piperidinyl H (axial/equatorial) | 1.4 - 1.9 | m | - |

Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The aromatic carbons will resonate in the downfield region (δ 100-160 ppm). The carbon atom attached to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted downfield to around δ 155-165 ppm (d, ¹JCF ≈ 235-250 Hz). chemicalbook.com The carbons ortho and meta to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon attached to the amino group (C-1) and the carbon bonded to the piperidine nitrogen (C-2) will also have characteristic chemical shifts influenced by these substituents.

The aliphatic carbons of the 2-methylpiperidine ring will appear in the upfield region (δ 15-60 ppm). The chemical shifts of these carbons provide insight into the substitution pattern and conformation of the piperidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-1 (C-NH₂) | 140 - 145 |

| Aromatic C-2 (C-N) | 125 - 130 |

| Aromatic C-3 | 105 - 110 |

| Aromatic C-4 | 110 - 115 |

| Aromatic C-5 (C-F) | 158 - 163 (d, ¹JCF ≈ 240 Hz) |

| Aromatic C-6 | 115 - 120 |

| Piperidinyl C-2' | 55 - 60 |

| Piperidinyl C-3' | 25 - 30 |

| Piperidinyl C-4' | 20 - 25 |

| Piperidinyl C-5' | 25 - 30 |

| Piperidinyl C-6' | 45 - 50 |

| Piperidinyl CH₃ | 15 - 20 |

Note: These are estimated values based on data from 5-fluoro-2-methylaniline and N-aryl piperidines. chemicalbook.comacs.org Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorinated organic compounds. rsc.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range. asianpubs.org In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-5 position.

The chemical shift of this fluorine signal is influenced by the electronic effects of the other substituents on the aromatic ring. The signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6). This coupling information is valuable for confirming the substitution pattern on the aromatic ring. For fluoroaniline isomers, the chemical shifts can vary, and the presence of the bulky piperidinyl group and the amino group will influence the final chemical shift value. rsc.org

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful. rsc.org

An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in both the aromatic and aliphatic regions. An HMBC experiment provides correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the fluoroaniline and the 2-methylpiperidine moieties and for assigning the quaternary carbons.

For molecules containing fluorine, advanced techniques like Transverse Relaxation Optimized Spectroscopy (TROSY) can be applied to study ¹⁹F-¹³C correlations, providing valuable structural information even for larger molecules or complex systems. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring and its methyl group will appear just below 3000 cm⁻¹.

The C-N stretching vibration of the aromatic amine is typically found in the 1250-1350 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1100-1300 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually give rise to a series of bands between 1450 and 1600 cm⁻¹. Bending vibrations for N-H and C-H bonds will also be present at lower wavenumbers, providing a unique fingerprint for the molecule. asianpubs.org

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretching (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretching | 2850 - 2960 | Strong |

| N-H Bending | 1600 - 1650 | Medium-Strong |

| Aromatic C=C Stretching | 1450 - 1600 | Medium-Strong |

| C-F Stretching | 1100 - 1300 | Strong |

| Aromatic C-N Stretching | 1250 - 1350 | Medium-Strong |

Note: These are predicted values based on the functional groups present and data from similar compounds. asianpubs.orgresearchgate.net Actual experimental values may vary.

Raman Spectroscopy for Vibrational Fingerprinting

The interpretation of the Raman spectrum is based on assigning observed spectral bands to specific molecular vibrations. nih.gov In the case of substituted anilines, the presence of a fluorine atom can significantly influence the vibrational frequencies of the aromatic ring and the adjacent amine group through electronic effects. researchgate.net The technique is highly sensitive to the vibrations of the peptide skeletons and hydrogen bonds, providing insight into intermolecular interactions. nih.gov

Key vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl and piperidine groups, appearing in the 2850-3000 cm⁻¹ range.

N-H stretching: From the primary amine group, usually seen as one or two bands between 3300 and 3500 cm⁻¹.

C=C stretching: Within the aromatic ring, giving rise to characteristic bands in the 1450-1650 cm⁻¹ region.

C-N stretching: Vibrations from the aniline (B41778) and piperidine nitrogen-carbon bonds.

C-F stretching: A strong band typically found in the 1000-1400 cm⁻¹ region, which is characteristic of the fluorine substituent. nih.gov

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Aniline Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl & Piperidine |

| C=C Aromatic Ring Stretch | 1450 - 1650 | Aniline Ring |

| C-F Stretch | 1000 - 1400 | Fluoro-substituent |

| Ring Breathing Mode | ~780 - 850 | Pyrimidine/Aniline Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It is indispensable for determining the molecular weight of a compound and elucidating its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to the third or fourth decimal place. researchgate.net This high precision allows for the unambiguous determination of a compound's elemental composition from its exact mass, distinguishing it from other compounds with the same nominal mass. nih.gov For this compound, with a molecular formula of C₁₂H₁₇FN₂, HRMS can confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

The ability of HRMS to resolve species with very close m/z values is crucial for identifying the parent compound in complex mixtures and for confirming the identity of its synthetic derivatives and metabolites. nih.govethz.ch

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇FN₂ |

| Nominal Mass | 208 |

| Monoisotopic (Exact) Mass | 208.1376 |

| Expected Ion (M+H)⁺ | 209.1454 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. youtube.com It is particularly well-suited for analyzing polar and large molecules, like the subject compound, and is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures. scielo.brnih.gov

In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion, [M+H]⁺. For this compound, this would correspond to an m/z of approximately 209.15. By increasing the energy within the mass spectrometer (tandem MS or MS/MS), this parent ion can be induced to fragment. The resulting fragmentation pattern provides valuable structural information. nih.gov For piperidine-containing structures, characteristic fragmentation pathways often involve the cleavage of the piperidine ring or the loss of substituents. scielo.brnih.gov

Table 3: Plausible ESI-MS Fragmentation for [C₁₂H₁₇FN₂ + H]⁺

| Ion Description | Proposed Fragment | Theoretical m/z |

| Protonated Molecule | [C₁₂H₁₇FN₂ + H]⁺ | 209.15 |

| Loss of Methyl Radical | [M+H - CH₃]⁺ | 194.12 |

| Cleavage of Piperidine Ring | C₁₀H₁₂FN₂⁺ | 180.10 |

| Fluoroaniline Fragment | C₆H₆FN⁺ | 111.05 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The aniline functional group contains a chromophore—the benzene (B151609) ring conjugated with the lone pair of electrons on the nitrogen atom—which gives rise to characteristic absorption bands.

The position and intensity of these absorption maxima (λmax) are sensitive to the substituents on the aromatic ring. byjus.com The electron-donating amine group (-NH₂) and the electron-withdrawing fluorine atom (-F), along with the bulky piperidinyl group, influence the energy of the π → π* and n → π* electronic transitions. nih.gov Studies on substituted anilines have shown that such modifications cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. nih.gov The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to its substituted benzene ring system.

Table 4: Typical UV-Vis Absorption for Substituted Anilines

| Compound | Solvent | λmax (nm) | Transition Type |

| Aniline | Cyclohexane | 230, 280 | π → π |

| p-Fluoroaniline | Ethanol | 234, 286 | π → π |

| N,N-Dimethylaniline | Ethanol | 251, 299 | π → π* |

Note: Data is representative of the compound class.

Other Advanced Analytical Techniques (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, fluorine, and nitrogen should closely match the theoretical values calculated from its molecular formula, C₁₂H₁₇FN₂. sigmaaldrich.cnsigmaaldrich.cn This technique serves as a crucial check for purity and confirms the empirical formula of a newly synthesized compound.

Table 5: Elemental Analysis of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 144.132 | 69.20% |

| Hydrogen | H | 1.008 | 17.136 | 8.23% |

| Fluorine | F | 18.998 | 18.998 | 9.12% |

| Nitrogen | N | 14.007 | 28.014 | 13.45% |

| Total | 208.28 | 100.00% |

Computational and Theoretical Investigations of 5 Fluoro 2 2 Methyl 1 Piperidinyl Aniline

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods use the principles of quantum mechanics to model the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the ground state properties of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach significantly reduces the computational cost while often providing high accuracy.

For 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline , DFT calculations would typically be employed to determine its equilibrium geometry, electronic structure, and thermodynamic properties. A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and density functional approximations. This functional is often paired with a basis set, for instance, 6-311++G(d,p), to accurately describe the distribution of electrons around the atoms. Such calculations have been successfully applied to study the vibrational frequencies of various aniline (B41778) derivatives. asianpubs.org The results from these calculations would provide key information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Hartree-Fock (HF) and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the time-independent Schrödinger equation. It treats each electron as moving in the average field of all other electrons, thus neglecting electron correlation. While HF calculations can provide a good initial approximation of the molecular structure and orbitals, the lack of electron correlation limits their accuracy for many properties.

To improve upon the HF method, post-Hartree-Fock methods have been developed. These include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, which systematically include electron correlation. While computationally more demanding than DFT or HF, these methods can provide highly accurate results, often considered the "gold standard" in computational chemistry. For a molecule like This compound , these methods could be used to obtain benchmark energies and to validate the results from more computationally efficient methods like DFT. For instance, HF calculations have been used as a basis for more advanced studies on the excited states of aniline.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States

To investigate the properties of a molecule in its electronic excited states, such as its absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which correspond to the energies and intensities of electronic transitions.

For This compound , TD-DFT calculations could predict its ultraviolet-visible (UV-Vis) absorption spectrum. This would involve calculating the energies of the first few singlet excited states and the probabilities of transitions from the ground state to these excited states. These theoretical predictions can be invaluable for interpreting experimental spectra and understanding the electronic transitions involved, such as π → π* or n → π* transitions within the molecule.

Molecular Structure and Conformation Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are essential for exploring these aspects.

Geometry Optimization and Conformational Landscapes

The first step in most computational studies is to find the minimum energy structure of the molecule, a process called geometry optimization. For a flexible molecule like This compound , which has several rotatable bonds, there can be multiple local minima on the potential energy surface, each corresponding to a different conformer.

A thorough conformational analysis would involve systematically rotating the key dihedral angles, such as the one connecting the piperidine (B6355638) ring to the aniline moiety, and performing a geometry optimization for each starting conformation. This process maps out the conformational landscape, identifying the most stable conformers and the energy barriers between them. The relative energies of these conformers, calculated at a high level of theory, would indicate their populations at a given temperature.

Below is an illustrative table of optimized geometrical parameters that would be expected from a DFT calculation on the lowest energy conformer of This compound .

| Parameter | Value |

|---|---|

| C-N (aniline) Bond Length | ~1.40 Å |

| C-F Bond Length | ~1.36 Å |

| C-N (piperidine) Bond Length | ~1.47 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N-C (piperidine) Bond Angle | ~112° |

| C-C-N (aniline) Bond Angle | ~120° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar chemical moieties. They are not the result of a specific calculation on this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry of a conformer is found, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies correspond to the different modes of vibration of the atoms in the molecule, such as stretching, bending, and torsional motions. By comparing the calculated spectrum with an experimentally recorded one, a detailed assignment of the spectral bands to specific vibrational modes can be made. It is common practice to scale the calculated frequencies by a scaling factor to better match the experimental data, accounting for anharmonicity and other approximations in the calculations. asianpubs.org

An illustrative table of key calculated vibrational frequencies for This compound is provided below.

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

|---|---|---|

| ν(N-H) | ~3400 - 3500 | Symmetric and asymmetric stretching of the amine group |

| ν(C-H)aromatic | ~3000 - 3100 | Stretching of C-H bonds on the aniline ring |

| ν(C-H)aliphatic | ~2850 - 2950 | Stretching of C-H bonds on the piperidine ring |

| ν(C=C) | ~1500 - 1600 | Stretching of the aromatic C-C bonds |

| δ(N-H) | ~1600 - 1650 | Bending (scissoring) of the amine group |

| ν(C-F) | ~1200 - 1250 | Stretching of the carbon-fluorine bond |

| ν(C-N) | ~1250 - 1350 | Stretching of the C-N bonds |

Note: The frequencies in this table are illustrative and represent typical ranges for the indicated vibrational modes. They are not from a specific calculation on this compound.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its chemical behavior. Descriptors derived from computational chemistry, such as frontier molecular orbitals, electrostatic potential, and bond analysis, provide a quantitative and qualitative understanding of a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing insights into chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ucsb.edunumberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

For anilines, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the aromatic ring, making them good nucleophiles. ucsb.edu The introduction of substituents can significantly modulate the energies of these frontier orbitals. rsc.org In this compound, we have three key substituents on the aniline core:

Amino Group (-NH₂): A strong electron-donating group that raises the HOMO energy, increasing the molecule's nucleophilicity.

2-methyl-1-piperidinyl Group: This is an alkylamino substituent, which is strongly electron-donating. The nitrogen of the piperidine ring is ortho to the aniline's amino group. The steric bulk of the 2-methyl group will influence the conformation and the degree of conjugation between the piperidine nitrogen's lone pair and the aromatic ring.

Computational studies on substituted anilines have shown that electron-donating groups increase the HOMO energy and decrease the HOMO-LUMO gap, while electron-withdrawing groups have the opposite effect. thaiscience.info For instance, a study on p-substituted anilines demonstrated that an amino group (p-aminoaniline) leads to a smaller energy gap compared to an isopropyl group, indicating higher reactivity. thaiscience.info

Based on these principles, the combination of the strongly electron-donating 2-methyl-1-piperidinyl group and the amino group is expected to significantly raise the HOMO energy of this compound. The fluorine atom will likely have a counteracting but less dominant effect. Therefore, the molecule is predicted to have a relatively small HOMO-LUMO gap, suggesting high chemical reactivity, particularly towards electrophiles.

Illustrative Data for Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| p-Aminoaniline | -4.89 | -0.29 | 4.60 |

| p-Isopropylaniline | -5.45 | 0.15 | 5.30 |

| p-Nitroaniline | -6.53 | -2.64 | 3.89 |

This table presents calculated data for representative substituted anilines to illustrate the effect of substituents on frontier orbital energies. Data adapted from a DFT study on p-substituted anilines. thaiscience.info

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org Regions of negative potential (electron-rich, typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (electron-poor, colored blue) are prone to nucleophilic attack. chemrxiv.orgresearchgate.net

For aniline, the MESP shows a region of high negative potential around the amino group and the ortho and para positions of the benzene (B151609) ring, consistent with its role as a nucleophile in electrophilic aromatic substitution. researchgate.net In this compound, the MESP is expected to be influenced by all its functional groups:

The aniline nitrogen and the piperidine nitrogen will be sites of significant negative potential due to their lone pairs.

The fluorine atom, being highly electronegative, will create a region of negative potential around itself but will also withdraw electron density from the adjacent carbon atom, potentially creating a site of positive potential on that carbon. mdpi.com

The aromatic ring will have regions of negative potential, particularly at the positions ortho and para to the strongly activating amino and piperidinyl groups.

Computational studies on m-fluoroaniline have shown that the fluorine atom and the region near the nitrogen atom are the primary electrophilic and nucleophilic sites, respectively. chemrxiv.org For this compound, the MESP would likely show the most negative potential localized on the two nitrogen atoms, making them the primary sites for protonation and interaction with electrophiles. The aromatic ring, activated by two potent electron-donating groups, will also exhibit significant negative potential, indicating its high reactivity in electrophilic substitution reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. researchgate.net NBO analysis is particularly useful for understanding the nature of intermolecular interactions.

In N-aryl piperidines, NBO analysis has been used to study the conformation and electronic properties. For instance, studies on 2-methyl-1-phenylpiperidine have shown that the orientation of the piperidine ring (axial vs. equatorial) affects the hybridization of the nitrogen atom and its interaction with the phenyl ring. nih.gov In the axial conformer, the nitrogen lone pair can align with the π-system of the phenyl ring, leading to a more sp²-hybridized nitrogen and enhanced conjugation. nih.gov

For this compound, NBO analysis would be expected to reveal:

High negative natural charges on the nitrogen and fluorine atoms, consistent with their high electronegativity.

Significant delocalization of the lone pairs of both the aniline and piperidine nitrogens into the π-system of the aromatic ring. This delocalization is a key factor in the high reactivity of the molecule.

The hybridization of the piperidine nitrogen and the nature of its bonding to the aromatic ring, which would be influenced by the steric hindrance from the 2-methyl group. This steric effect could force the piperidine ring into a specific conformation, affecting the extent of lone pair delocalization.

NBO analysis of piperidinium (B107235) ionic liquids has shown that the nitrogen atoms of the piperidine ring exhibit donor properties. mdpi.com

Anilines, particularly those with strong electron-donating and electron-withdrawing groups, are known to possess significant NLO properties. mq.edu.au The presence of the electron-donating amino and piperidinyl groups and the electronegative fluorine atom in this compound suggests that it will have a notable dipole moment. The exact magnitude and direction of the dipole moment would depend on the molecule's conformation.

Computational studies have shown that for substituted anilines, the first-order hyperpolarizability (a measure of NLO activity) is enhanced by the presence of strong donor-acceptor pairs across a conjugated system. mq.edu.au While this compound does not have a classic push-pull system with a strong acceptor like a nitro group, the significant charge redistribution upon electronic excitation could still lead to moderate NLO properties. A theoretical study on m-fluoroaniline indicated that it possesses a first-order hyperpolarizability significantly larger than that of urea (B33335), a standard reference compound for NLO properties. chemrxiv.org

Illustrative Dipole Moment and Hyperpolarizability Data

| Compound | Dipole Moment (Debye) | First Hyperpolarizability (esu) |

|---|---|---|

| Urea (reference) | ~3.8 | ~0.37 x 10⁻³⁰ |

| m-Fluoroaniline | 3.71 | 4.56 x 10⁻³⁰ |

This table presents calculated data for urea and m-fluoroaniline to provide context for NLO properties. Data for m-fluoroaniline is from a DFT study. chemrxiv.org

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the mapping of reaction pathways.

Understanding the reaction mechanisms of anilines is crucial for predicting their chemical behavior. Electrophilic aromatic substitution is a key reaction for anilines, where the amino group strongly directs incoming electrophiles to the ortho and para positions. allen.inbyjus.com In the case of this compound, the presence of two strong activating groups (amino and piperidinyl) and a deactivating (by induction) fluoro group makes the prediction of regioselectivity complex.

Computational studies can model the reaction pathway of electrophilic attack (e.g., by a nitronium or bromonium ion) on the aromatic ring. By calculating the energies of the possible intermediates and transition states for attack at different positions, the most likely reaction outcome can be predicted. Given the strong activating nature of the amino and piperidinyl groups, electrophilic attack is expected to be highly favored at the positions para to these groups.

Furthermore, nucleophilic substitution reactions, although less common for anilines, can also be studied. nih.govmdpi.comucl.ac.ukyoutube.com For example, under certain conditions, the fluorine atom could potentially be displaced by a strong nucleophile. Computational modeling could elucidate the feasibility of such a reaction by calculating the activation energy for the formation of the Meisenheimer complex and the subsequent departure of the fluoride (B91410) ion. The transition state for such a process would involve the incoming nucleophile and the departing leaving group simultaneously interacting with the carbon atom of the aromatic ring.

Energetic Profiles of Key Chemical Transformations

The chemical reactivity of this compound is fundamentally governed by the energy landscapes of its potential reactions. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate these energetic profiles, including the thermodynamics and kinetics of bond-forming and bond-breaking events. While specific DFT studies on the transformation of this compound are not publicly available, we can infer its likely behavior from studies on analogous systems, such as the N-arylation of piperidines and reactions involving substituted anilines.

Computational studies on the intramolecular radical addition to aniline derivatives have shown that substituents on the nitrogen atom significantly influence the reaction barriers. For instance, phenyl substitution on the nitrogen has been found to lead to faster addition reactions compared to methyl substitution. nih.gov This suggests that the electronic nature of the substituents on both the aniline ring and the piperidine ring of this compound will play a critical role in modulating the energetic profiles of its reactions. The fluorine atom, being an electron-withdrawing group, and the 2-methyl group on the piperidine ring, an electron-donating group, will have opposing electronic effects that collectively influence the molecule's reactivity.

A representative energetic profile for a hypothetical transformation, such as a further electrophilic substitution on the aniline ring, can be modeled. The table below provides an illustrative example of the kind of data that would be generated from a DFT study of such a reaction, based on findings for similar aromatic substitutions.

Table 1: Illustrative Energetic Profile for a Hypothetical Electrophilic Aromatic Substitution

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Initial state of this compound and electrophile |

| Transition State 1 | +15.2 | Formation of the sigma complex |

| Intermediate | +5.8 | Sigma complex (arenium ion) |

| Transition State 2 | +10.5 | Deprotonation of the sigma complex |

| Products | -5.0 | Final substituted product and byproduct |

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of electrophilic aromatic substitution reactions.

Solvation Effects and Environmental Impact on Molecular Properties

The properties and behavior of a molecule are not solely determined by its intrinsic structure but are also significantly influenced by its surrounding environment, particularly the solvent. Solvation effects can alter conformational preferences, electronic properties, and reactivity. For this compound, the interplay between the polar aniline and fluorine moieties and the less polar piperidine ring suggests that its behavior will be sensitive to the polarity of the solvent.

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated state.

One of the key molecular properties affected by the solvent is the conformational equilibrium. The 2-methyl group on the piperidine ring can exist in either an axial or equatorial position. In the gas phase, the energy difference between these conformers is determined by steric interactions. However, in a polar solvent, the conformer with the larger dipole moment will be preferentially stabilized. DFT studies on related N-substituted piperidines have shown that the presence of an N-aryl group can lead to a preference for the axial orientation of a 2-substituent due to pseudoallylic strain. The extent of this preference can be modulated by the solvent.

The following table provides an illustrative example of how key molecular properties of a molecule like this compound might be affected by different solvents, based on computational studies of analogous compounds.

Table 2: Illustrative Solvation Effects on Molecular Properties

| Property | Gas Phase | Toluene (ε = 2.4) | Acetonitrile (ε = 37.5) | Water (ε = 78.4) |

|---|---|---|---|---|

| Conformational Energy (Axial vs. Equatorial, kcal/mol) | -0.5 | -0.7 | -1.2 | -1.5 |

| Dipole Moment (Debye) | 2.8 | 3.1 | 3.8 | 4.1 |

| HOMO-LUMO Gap (eV) | 5.2 | 5.1 | 4.9 | 4.8 |

Note: The data in this table is hypothetical and serves as a representative example based on computational studies of solvation effects on structurally related molecules.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 2 Methyl 1 Piperidinyl Aniline Derivatives Chemical Aspects

Principles of Structure-Activity Relationship (SAR) in Organic Chemistry

The Structure-Activity Relationship (SAR) is a foundational concept in medicinal and organic chemistry that connects the molecular structure of a compound to its biological activity. numberanalytics.comwikipedia.org The core tenet of SAR is that the biological effect of a substance is determined by its chemical structure, including its composition, three-dimensional arrangement (stereochemistry), and conformation. numberanalytics.com By systematically modifying a molecule's structure and observing the subsequent changes in its biological effects, researchers can identify key structural features, known as pharmacophores, that are essential for activity. numberanalytics.comoncodesign-services.com

SAR analysis is a critical component of the drug discovery process, guiding the optimization of a "lead compound"—a molecule with initial promising activity. numberanalytics.comnumberanalytics.com The primary goals are to enhance desired properties like potency (binding affinity) and selectivity for the target, while minimizing off-target effects and toxicity. numberanalytics.comsolubilityofthings.com Key strategies in SAR-driven optimization include:

Modification of Functional Groups: Altering or introducing functional groups can change a molecule's electronic properties, solubility, and ability to form specific interactions (e.g., hydrogen bonds, ionic bonds) with a biological target. oncodesign-services.comsolubilityofthings.com

Stereochemistry Optimization: Since biological targets like enzymes and receptors are chiral, the 3D arrangement of a molecule can drastically affect its binding and activity. numberanalytics.comoncodesign-services.com

Scaffold Hopping: Replacing the core structure (scaffold) of a compound with a new one can lead to improved properties while maintaining the essential pharmacophoric features. numberanalytics.compharmacologymentor.com

Ultimately, SAR provides a rational framework for designing novel molecules with improved therapeutic potential. solubilityofthings.comvaia.com

Influence of Fluorine Atom Position and Electronic Nature on Chemical Activity

The incorporation of fluorine into a molecule like 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline has profound effects on its chemical and biological properties, a common strategy in modern drug design. nih.govtandfonline.com Fluorine is the most electronegative element, which gives it a powerful electron-withdrawing inductive effect. tandfonline.comsci-hub.st This can significantly alter the acidity or basicity (pKa) of nearby functional groups, such as the aniline (B41778) nitrogen in the target compound. tandfonline.comnih.gov Adjusting the pKa can influence a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding affinity to its target. tandfonline.comacs.org

Key properties of fluorine that influence activity include:

Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric disruption at a receptor binding site. tandfonline.com

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.comnih.gov Placing a fluorine atom at a site susceptible to metabolic oxidation (e.g., on the aniline ring) can block this process, increasing the compound's metabolic stability and prolonging its duration of action. nih.govacs.org

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its affinity for fatty environments). sci-hub.stbenthamscience.com This can enhance its ability to cross cell membranes and the blood-brain barrier, but must be balanced to maintain adequate aqueous solubility. tandfonline.com

Conformational Effects: The introduction of fluorine can lead to conformational changes due to electrostatic interactions with other parts of the molecule, which can lock the molecule into a more biologically active shape. acs.org

In the context of the parent compound, the 5-position of the fluorine on the aniline ring is critical. Its strong electron-withdrawing nature modulates the electron density of the entire aromatic ring and the basicity of the aniline nitrogen. This electronic modulation directly impacts how the molecule interacts with its biological target, for instance, by altering hydrogen bonding capabilities or the strength of pi-stacking interactions. nih.govnih.gov

Impact of Substituents on the Aniline Ring on Activity Modulation

The aniline ring of the this compound scaffold is a prime location for structural modifications to modulate chemical activity. Early SAR studies on related scaffolds have often identified the aniline moiety as a suitable site for diverse substitutions. nih.gov The nature, position, and electronic properties of these substituents can fine-tune the compound's interaction with its biological target. wikipedia.orgsolubilityofthings.com

The effects of substituents can be broadly categorized:

Electronic Effects: Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). An EDG (e.g., methoxy, methyl) increases the electron density on the aniline ring, which can enhance interactions with electron-deficient pockets in a receptor. Conversely, an EWG (e.g., nitro, cyano), in addition to the existing fluorine, would further decrease electron density, potentially favoring interactions with electron-rich sites. nih.gov

Steric Effects: The size and shape of a substituent (its steric bulk) can influence how the molecule fits into a binding pocket. A bulky substituent might create a more favorable interaction by filling a hydrophobic pocket, or it could hinder binding if the pocket is too small. oncodesign-services.com

For example, in SAR studies of similar aniline-containing compounds, adding small, electron-withdrawing groups like additional halogens (Cl, Br) or a trifluoromethyl (CF₃) group at different positions on the ring has been shown to result in potent activity. nih.gov This suggests that the electronic and steric profile of the aniline ring is a key determinant of biological function.

Table 1: Predicted Effects of Aniline Ring Substitutions

| Substituent Position | Substituent Type | Example Group | Predicted Impact on Activity |

|---|---|---|---|

| 3-position | Electron-Donating (EDG) | -OCH₃ (Methoxy) | May increase aniline basicity; could alter binding through new H-bond acceptor site. |

| 4-position | Electron-Withdrawing (EWG) | -CN (Cyano) | Decreases aniline basicity; may improve potency if target pocket accommodates polar group. nih.gov |

| 6-position | Bulky/Lipophilic | -CH(CH₃)₂ (Isopropyl) | Could enhance binding via hydrophobic interactions but may also cause steric hindrance with the piperidine (B6355638) ring. |

| 4-position | Hydrophilic | -OH (Hydroxyl) | Increases polarity; could form key hydrogen bonds with the receptor but may decrease membrane permeability. |

Role of Piperidine Ring Substitutions (e.g., 2-Methyl Group) on Activity Profiles

The piperidine ring and its substituents are crucial for defining the three-dimensional shape and biological activity of this class of compounds. The 2-methyl group on the piperidine ring of this compound introduces a chiral center and specific steric constraints that significantly influence its activity profile. researchgate.netajchem-a.com

Key considerations for piperidine ring substitutions include:

Steric Hindrance and Conformation: The methyl group at the 2-position (alpha to the nitrogen) restricts the rotation around the C-N bond connecting the piperidine to the aniline ring. This steric hindrance helps to lock the molecule into a preferred conformation, which can be beneficial if it matches the optimal geometry for receptor binding. acs.org

Chirality: The 2-methyl group makes the molecule chiral, meaning it exists as two non-superimposable mirror images (enantiomers), (R)- and (S)-. These enantiomers can interact differently with chiral biological targets, often resulting in one being significantly more potent than the other. researchgate.netthieme-connect.com

Hydrophobic Interactions: The methyl group itself is hydrophobic and can engage in favorable van der Waals interactions within a hydrophobic pocket of a receptor, potentially increasing binding affinity. acs.org

Modulation of Basicity: While the effect is less pronounced than ring substituents, alkyl groups on the piperidine ring can slightly modulate the basicity of the piperidine nitrogen, which can be important for forming ionic interactions with acidic residues in a receptor.

Conformational Dynamics of the Piperidine Moiety in Relation to Chemical Interactions

The piperidine ring is not a flat, static structure; it exists predominantly in a "chair" conformation to minimize ring strain. acs.orgacs.org The orientation of substituents on this ring—either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring)—is a critical aspect of its conformational dynamics. acs.org

Studies on similar N-aryl-2-methylpiperidines have shown a preference for the conformer where the 2-substituent (the methyl group) is in the axial position. acs.org This preference is influenced by electronic and steric factors, including potential strain between the substituent and the N-aryl group (a phenomenon known as pseudoallylic strain). acs.org

The key implications for chemical interactions are:

Fixed Orientation: A strong conformational preference locks the relative positions of the aniline ring and the piperidine's nitrogen atom. This pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher affinity. acs.org

Directionality of Interactions: The axial or equatorial position of the substituent determines its spatial vector, dictating whether it can productively engage with a specific sub-pocket in the receptor. An axial substituent on a bound ligand will point deep into a receptor pocket, while an equatorial one will be oriented towards the pocket's outer edge. acs.orgnih.gov

Molecular modeling and conformational analysis are therefore essential tools to predict the dominant conformation and understand how it influences the molecule's ability to bind effectively to its target. nih.gov

Rational Design Strategies Based on SAR Insights (e.g., Ligand-Receptor Chemical Interactions)

Rational drug design uses the understanding of a biological target's structure and the SAR of known active molecules to create more potent and selective compounds. vaia.comslideshare.net This process is iterative, combining computational modeling with chemical synthesis and biological testing. oncodesign-services.comresearchgate.net

Based on the SAR principles discussed for the this compound scaffold, several rational design strategies can be employed:

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, computational docking can be used to model how derivatives of the lead compound bind. saromics.com This allows for the design of new molecules with substituents that form specific, optimized interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with amino acid residues in the binding site. researchgate.netoup.com For example, if the model shows an empty hydrophobic pocket, a larger alkyl group could be added to the aniline ring to fill it and increase affinity. saromics.com

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, SAR data from a series of active compounds is used to build a pharmacophore model. nih.gov This model defines the essential 3D arrangement of chemical features required for activity. New molecules can then be designed to fit this pharmacophore, ensuring they possess the necessary characteristics, such as a hydrogen bond donor, an aromatic ring, and a basic nitrogen, in the correct spatial orientation. numberanalytics.comnumberanalytics.com

Property-Based Design: SAR insights extend beyond just binding affinity. Rational design also involves optimizing physicochemical properties. For instance, if a compound is too lipophilic, leading to poor solubility, a polar group can be introduced. tandfonline.com If a compound is rapidly metabolized, the fluorine atom demonstrates a successful strategy of blocking a metabolically labile site. nih.govacs.org

These strategies transform the trial-and-error aspect of discovery into a more focused, hypothesis-driven process, accelerating the development of optimized compounds. slideshare.netnih.gov

Enantiomeric Studies and Stereochemical Contributions to Chemical Activity

The presence of the 2-methyl group on the piperidine ring makes this compound a chiral molecule. This means it exists as a pair of enantiomers, (S)-2-methylpiperidine and (R)-2-methylpiperidine, which are non-superimposable mirror images of each other. researchgate.netchembk.com

Stereochemistry is critically important in drug design because biological systems, particularly protein targets like receptors and enzymes, are themselves chiral. ijpsr.com Consequently, the two enantiomers of a chiral drug often exhibit different biological activities:

Eutomer and Distomer: One enantiomer, the eutomer , is typically much more active than the other, the distomer . The distomer may be inactive, less active, or in some cases, contribute to undesirable side effects. ijpsr.com

Differential Binding: The difference in activity arises because the three-dimensional arrangement of atoms in the eutomer allows for a more optimal multi-point interaction with the chiral binding site on the receptor. The distomer, being a mirror image, cannot achieve the same precise fit. ijpsr.com

For derivatives of 2-methylpiperidine (B94953), SAR studies have frequently demonstrated this principle. For instance, in a series of compounds targeting the serotonin (B10506) transporter, the specific stereochemistry of the 2-methylpiperidine ring was a key determinant of binding affinity and functional activity. researchgate.net Therefore, a crucial step in the chemical development of this scaffold involves:

Chiral Synthesis or Separation: Preparing the individual (R)- and (S)-enantiomers in pure form.

Biological Evaluation: Testing each enantiomer separately to determine which one is the eutomer and quantifying the difference in their activity (the eudismic ratio).

Focusing development on the pure, more active enantiomer is a standard strategy to create a more potent and selective drug with a better therapeutic profile. thieme-connect.comijpsr.com

Derivatization and Applications of 5 Fluoro 2 2 Methyl 1 Piperidinyl Aniline in Advanced Organic Synthesis

Synthesis of Novel Heterocyclic Scaffolds Incorporating 5-Fluoro-2-(2-methyl-1-piperidinyl)aniline Moieties

The strategic placement of a primary amine and a bulky, nucleophilic piperidine (B6355638) group on the fluorinated benzene (B151609) ring makes this compound an ideal starting material for the synthesis of diverse heterocyclic scaffolds.

Annulation Reactions to Form Fused Ring Systems (e.g., Indoles, Quinazolines, Benzoxazoles)

The aniline (B41778) portion of the molecule is a key functional group for annulation reactions, which involve the formation of a new ring fused to the existing benzene ring.

Indoles: While direct synthesis of indoles from this compound is not extensively documented, established methods like the Bischler-Möhlau indole (B1671886) synthesis offer a viable route. This reaction synthesizes 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline derivative. wikipedia.orgresearchgate.netchemeurope.comscispace.comyoutube.com Another potential pathway is the Gassman indole synthesis , a one-pot reaction that converts anilines into 3-alkylthioindoles using tert-butyl hypochlorite (B82951) and an α-alkylthioketone. synarchive.comwikipedia.orgresearchgate.netgoogle.comyoutube.com The resulting thioether can then be removed using Raney nickel.

Quinazolines: The synthesis of quinazolines often involves the reaction of an aniline derivative with other precursors. The Friedländer synthesis , for instance, reacts 2-aminoaryl aldehydes or ketones with compounds containing a reactive α-methylene group to form quinolines, and related methodologies can be adapted for quinazolines. wikipedia.orgresearchgate.netorganic-chemistry.orgjk-sci.comorganicreactions.org The Niementowski quinazoline (B50416) synthesis is a classic method that condenses anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines. wikipedia.orgnih.govgeneris-publishing.comresearchgate.net While this would require modification of the starting aniline, it highlights a potential synthetic direction. More direct methods like the Doebner-Miller reaction , which uses an aniline with α,β-unsaturated carbonyl compounds, could potentially be adapted to form quinoline (B57606) scaffolds from this compound. wikipedia.orgwikipedia.orgacs.orgsynarchive.comnih.goviipseries.org

Benzoxazoles: Research into the synthesis of novel benzoxazoles has utilized a structurally related piperazine (B1678402) analogue, demonstrating a clear pathway for forming such fused systems. In a multi-step protocol, a related starting material is first subjected to regioselective nitration. This is followed by a piperazinylation step and a one-pot in-situ reductive cyclization to yield the final benzoxazole (B165842) derivatives. This approach highlights how the aniline nitrogen can be used to close a five-membered oxazole (B20620) ring, a strategy directly applicable to this compound for creating analogous benzoxazoles.

Construction of Piperidine-Aniline Hybrid Molecules

The term "piperidine-aniline hybrid molecules" refers to compounds where both structural motifs are present and often serve as a core scaffold for further functionalization. The synthesis of the aforementioned benzoxazoles is a prime example of creating such complex hybrids, where the piperidine-aniline starting material is elaborated into a larger, fused heterocyclic system.

Furthermore, the aniline's primary amine and the piperidine's secondary amine (within the ring structure) offer distinct points for derivatization. The aniline amine can be transformed into a wide array of functional groups (amides, sulfonamides, imines) or used as a nucleophile in substitution reactions, allowing for the attachment of various molecular fragments to build complex hybrid structures.

Preparation of Radiotracer Analogues for Positron Emission Tomography (PET) Precursors (e.g., F-18, C-11 Labelling)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiolabeled tracers. The fluorine atom already present in this compound is the stable ¹⁹F isotope. For PET imaging, the positron-emitting isotope ¹⁸F (half-life ≈ 110 minutes) is required.

While direct labeling of this specific compound is not reported, it serves as a valuable scaffold for designing PET radiotracer precursors. A common strategy for ¹⁸F-labeling is through nucleophilic aromatic substitution (SₙAr) on an electron-deficient aromatic ring. A precursor could be designed by converting the aniline group of the title compound (via a Sandmeyer reaction, for example) into a suitable leaving group, such as a nitro or trimethylammonium group. This would activate the aromatic ring for reaction with [¹⁸F]fluoride, re-introducing the radioisotope onto the scaffold.

Indirect labeling methods are also highly relevant. The aniline functionality could be used to conjugate a prosthetic group that has already been radiolabeled with ¹⁸F. For instance, reacting the amine with pre-labeled N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) would attach the ¹⁸F-label via a stable amide bond. This approach is widely used for labeling peptides and proteins and could be applied to this building block.

Use as a Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and complexity-generating power. The aniline functionality makes this compound an excellent candidate for several classic MCRs.

Ugi Reaction: The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govwikipedia.orgacs.orgorganic-chemistry.orgyoutube.com In this context, this compound would serve as the amine component, allowing for the rapid generation of complex, peptide-like structures incorporating its unique fluorinated piperidinyl scaffold.